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Compound of Interest

2-chloro-N-(2-hydroxyethyl)-4-
Compound Name:

nitrobenzamide
CAS No.: 522601-84-9

Cat. No.: B1490504

Get Quote

Strategic Intermediate for Benzamide Scaffolds and
Heterocyclic Synthesis
Executive Summary

2-Chloro-N-(2-hydroxyethyl)-4-nitrobenzamide (CAS 522601-84-9) represents a versatile,
high-value building block in medicinal chemistry. Structurally characterized by a 2,4-
disubstituted benzamide core, this molecule serves as a critical "gateway intermediate.” It is
primarily utilized to access 4-amino-benzamide pharmacophores—a structural motif prevalent
in PARP inhibitors, HDAC inhibitors, and various anti-infective agents. Additionally, the N-(2-
hydroxyethyl) tail provides a direct synthetic handle for cyclization into oxazolines, offering
conformational constraint in drug design.

This guide provides a rigorous technical analysis of its synthesis, physicochemical properties,
and downstream applications, distinguishing the covalent amide form from its ionic salt
counterparts often cited in older literature.
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Chemical Identity & Physicochemical Profile[1][2][3]

[4]

Property

Specification

CAS Registry Number

522601-84-9

IUPAC Name 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide
Molecular Formula CoHoCIN204
Molecular Weight 244.63 g/mol

Core Scaffold

2,4-Disubstituted Benzamide

Key Functional Groups

Nitro (-NOz2), Aryl Chloride (-Cl), Primary Alcohol
(-OH), Amide (-CONH-)

Predicted LogP

~0.8 - 1.2 (Moderate hydrophilicity due to -OH
and Nitro)

Physical State

Pale yellow to off-white crystalline solid

Solubility

Soluble in DMSO, DMF, MeOH; Sparingly
soluble in Water, DCM

Synthetic Protocol: The Schotten-Baumann

Approach

The most robust synthesis of CAS 522601-84-9 involves the acylation of ethanolamine with 2-

chloro-4-nitrobenzoyl chloride. While simple in theory, the presence of the hydroxyl group on

ethanolamine requires precise pH control to prevent O-acylation (ester formation) versus the

desired N-acylation (amide formation).

Reaction Scheme (DOT Visualization)
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Figure 1: Reaction pathway emphasizing the selectivity required to favor N-acylation over O-
acylation.

Step-by-Step Methodology

Reagents:

2-Chloro-4-nitrobenzoyl chloride (1.0 eq)

Ethanolamine (1.1 eq)

Triethylamine (TEA) or Na=COs (1.2 eq)

Solvent: Dichloromethane (DCM) or THF (anhydrous)
Procedure:

e Preparation: Dissolve ethanolamine (1.1 eq) and TEA (1.2 eq) in anhydrous DCM under an
inert atmosphere (N2). Cool the solution to 0°C using an ice/salt bath. Critical: Low
temperature favors the nucleophilic attack of the amine over the alcohol.

o Addition: Dissolve 2-chloro-4-nitrobenzoyl chloride in a minimal amount of DCM. Add this
solution dropwise to the amine mixture over 30-45 minutes. Maintain internal temperature
below 5°C.

e Reaction: Allow the mixture to warm to room temperature naturally and stir for 4—6 hours.
Monitor via TLC (5% MeOH in DCM) or LC-MS.
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e Quench & Workup: Quench with water. Separate the organic layer.[1] Wash sequentially with
1IN HCI (to remove unreacted amine), sat. NaHCOs (to remove unreacted acid), and brine.

 Purification: Dry over MgSOa4 and concentrate in vacuo. Recrystallize the crude solid from
Ethanol/Water or Ethyl Acetate/Hexane to yield pure amide.

Expert Insight: If O-acylation is observed (ester formation), use a biphasic system (DCM/Water)
with Na2COs. The water solvates the hydroxyl group, reducing its nucleophilicity relative to the
amine, thereby enhancing chemoselectivity.

Downstream Applications & Strategic Utility

CAS 522601-84-9 is rarely the final drug; it is a scaffold enabler. Its value lies in two primary
transformation pathways.

Pathway A: Reduction to Aniline (The "Privileged
Scaffold")

The most common application is the reduction of the nitro group to an amine, yielding 4-amino-
2-chloro-N-(2-hydroxyethyl)benzamide (CAS 1094559-63-3).

e Reagents: Fe/NH4Cl (Bechamp reduction) or Hz/Pd-C.

 Significance: The resulting aniline is a "privileged structure" in medicinal chemistry. It allows
for the construction of libraries targeting:

o PARP Inhibitors: The benzamide motif mimics the nicotinamide of NAD+.
o HDAC Inhibitors: The zinc-binding domain can be appended to the aniline.

o Kinase Inhibitors: The aniline nitrogen serves as a hinge binder.

Pathway B: Cyclization to Oxazolines

The N-(2-hydroxyethyl) amide moiety is a classic precursor for 2-aryl-2-oxazolines.

e Mechanism: Treatment with thionyl chloride (SOCIz) or Burgess reagent effects
cyclodehydration.
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» Utility: Oxazolines are bioisosteres for amides and esters but possess greater metabolic
stability and rigidify the molecular structure, potentially improving potency and selectivity.

Application Workflow (DOT Visualization)
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Figure 2: Divergent synthetic utility of the 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide
scaffold.

Analytical Characterization (Expected Data)

To validate the synthesis of CAS 522601-84-9, the following spectral signatures should be

confirmed:

e H NMR (DMSO-ds, 400 MHz):
o Amide NH: Triplet or broad singlet at 4 8.5-8.8 ppm.
o Aromatic Protons:

» H3 (ortho to NO2, meta to Cl): Doublet ~5 8.3 ppm.
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= H5 (ortho to NOz2, ortho to CI): Doublet of doublets ~& 8.2 ppm.

» H6 (ortho to CO): Doublet ~d 7.7 ppm.

o Hydroxyl OH: Broad singlet/triplet at & 4.7-5.0 ppm (exchangeable with D20).
o Ethyl Chain:
» -CH2-N-: Multiplet at 4 3.3-3.5 ppm.

s -CH2-O-: Multiplet at 6 3.5-3.7 ppm.

¢ IR Spectroscopy:
o Amide | (C=0): Strong band at ~1640-1660 cm~1.
o Nitro (NO2): Asymmetric stretch at ~1530 cm~1, Symmetric at ~1350 cm~1.
o Hydroxyl (OH): Broad band at 3200-3400 cm™1.
Safety & Handling Protocols
Hazard Classification:
» Acute Toxicity: Potentially harmful if swallowed (Category 4).
o Skin/Eye Irritation: Causes serious eye irritation (Category 2A).
» Sensitization: Potential skin sensitizer due to the chloro-nitroaromatic motif.
Handling Precautions:

» Explosion Risk: While benzamides are generally stable, nitroaromatics can be energetic. Do
not heat the dry solid above 100°C without DSC (Differential Scanning Calorimetry)
validation.

e PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid
inhalation of dust.
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o Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong reducing
agents or bases in the waste stream.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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